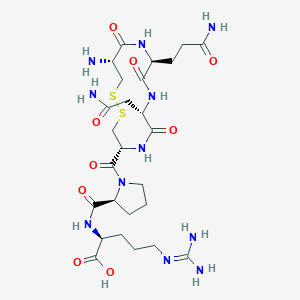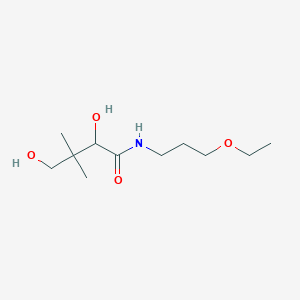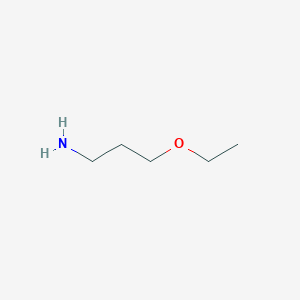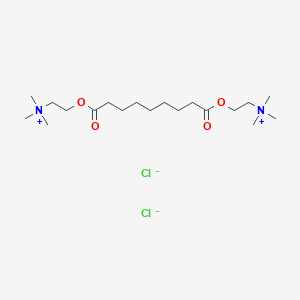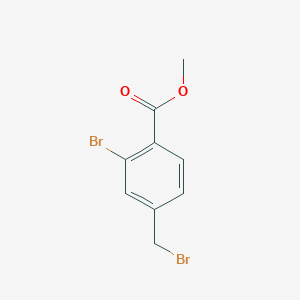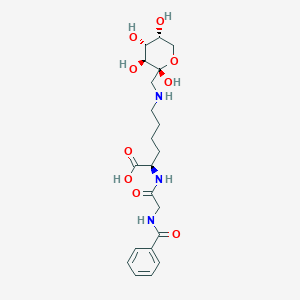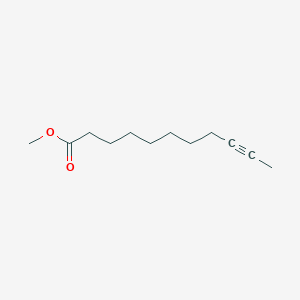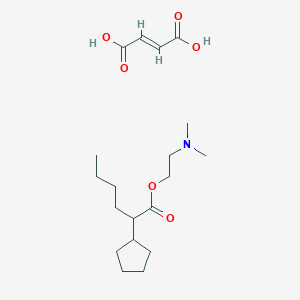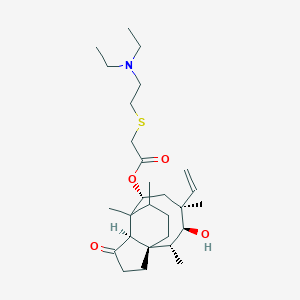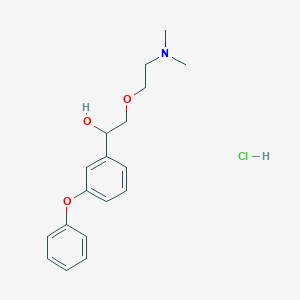
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride, also known as ABE-PM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It belongs to the class of beta-adrenergic receptor agonists and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride works by activating beta-adrenergic receptors in the body, leading to relaxation of smooth muscles in the airways and blood vessels. This results in increased airflow to the lungs and improved blood flow to the heart.
Biochemische Und Physiologische Effekte
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, as well as improve oxygenation in the body. alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has also been shown to improve exercise tolerance and reduce fatigue in individuals with respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. However, it also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride. One area of interest is its potential use in the treatment of other respiratory diseases, such as cystic fibrosis. alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride may also have potential applications in the treatment of other cardiovascular diseases, such as arrhythmias and myocardial infarction. Further research is needed to fully understand the potential benefits and limitations of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride in these areas.
Synthesemethoden
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 3-phenoxybenzaldehyde with 2-(dimethylamino)ethyl chloride to form the intermediate 2-(dimethylamino)ethyl 3-phenoxybenzyl ether. This intermediate is then reacted with paraformaldehyde and hydrogen chloride gas to form the final product, alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has been studied for its potential applications in various areas of scientific research. One area of interest is its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
Eigenschaften
CAS-Nummer |
131961-59-6 |
|---|---|
Produktname |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride |
Molekularformel |
C18H24ClNO3 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-1-(3-phenoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-19(2)11-12-21-14-18(20)15-7-6-10-17(13-15)22-16-8-4-3-5-9-16;/h3-10,13,18,20H,11-12,14H2,1-2H3;1H |
InChI-Schlüssel |
AXFSZLVQRDUIIZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O.Cl |
Synonyme |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydro chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



